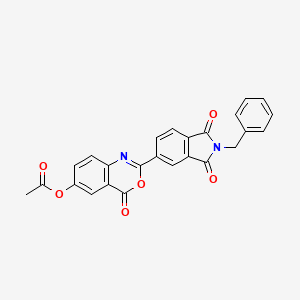![molecular formula C23H16N2O2 B3616758 2-[4-(Benzyloxy)phenoxy]quinoline-4-carbonitrile](/img/structure/B3616758.png)
2-[4-(Benzyloxy)phenoxy]quinoline-4-carbonitrile
Overview
Description
2-[4-(Benzyloxy)phenoxy]quinoline-4-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them valuable in drug development and other scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-[4-(Benzyloxy)phenoxy]quinoline-4-carbonitrile, can be achieved through various established protocols. Some common methods include:
Skraup Synthesis: This method involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Doebner-Von Miller Synthesis: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds.
Pfitzinger Reaction: This involves the reaction of isatin with ketones.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale application of the above-mentioned synthetic routes, optimized for yield and purity. Continuous-flow processes and the use of transition metal catalysts are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)phenoxy]quinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinoline N-oxides.
Reduction: This can result in the formation of dihydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the aromatic nature of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while reduction can yield dihydroquinolines .
Scientific Research Applications
2-[4-(Benzyloxy)phenoxy]quinoline-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)phenoxy]quinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyquinoline: Similar structure but lacks the benzyloxy group.
4-Phenoxyquinoline: Similar structure but lacks the benzyloxy group at the 4-position.
2-(Furan-2-yl)-4-phenoxyquinoline: Contains a furan ring instead of a benzyloxy group
Uniqueness
2-[4-(Benzyloxy)phenoxy]quinoline-4-carbonitrile is unique due to the presence of both the benzyloxy and phenoxy groups, which can confer distinct chemical and biological properties compared to other quinoline derivatives .
Properties
IUPAC Name |
2-(4-phenylmethoxyphenoxy)quinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O2/c24-15-18-14-23(25-22-9-5-4-8-21(18)22)27-20-12-10-19(11-13-20)26-16-17-6-2-1-3-7-17/h1-14H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRUHJXGWNCEGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=NC4=CC=CC=C4C(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[[3-(trifluoromethyl)phenyl]carbamothioylamino]benzoate](/img/structure/B3616685.png)
![1-[(2,6-difluorobenzyl)oxy]-3-(3,4-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B3616687.png)
![N-(4-methoxy-2-{[(4-nitrophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3616693.png)
![(2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(4-FLUOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE](/img/structure/B3616697.png)
![2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(2-fluorophenyl)acetamide](/img/structure/B3616702.png)
![5-(benzylthio)-3-(2-furyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B3616703.png)
![3-[[3-(3-Methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid](/img/structure/B3616724.png)
![2-[4-(tert-butylsulfamoyl)phenoxy]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B3616725.png)
![N-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-benzylacetamide](/img/structure/B3616730.png)
![2-[4-Chloro-5-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy]acetamide](/img/structure/B3616740.png)


![N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B3616761.png)
![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B3616772.png)
